4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is often used as a protecting group in peptide synthesis . This suggests that the compound may interact with peptide or protein targets.
Mode of Action
The 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid compound, due to its Boc group, can be involved in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . This allows for the controlled synthesis and modification of peptides.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound may be sensitive to moisture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently into various organic compounds . This method offers advantages such as increased reaction control, scalability, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can participate in oxidation reactions to form carbonyl compounds or reduction reactions to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Removal of the Boc group yields the free amino acid.
Oxidation: Oxidation of the hydroxyl group forms a carbonyl compound.
Reduction: Reduction of the carbonyl group forms an alcohol.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic syntheses.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can be compared with other Boc-protected amino acids and similar compounds:
Phenylmethoxycarbonyl (Cbz) Protected Amino Acids: Cbz-protected amino acids are stable under acidic and basic conditions but require catalytic hydrogenation for deprotection.
Fmoc-Protected Amino Acids: Fmoc (fluorenylmethyloxycarbonyl) protection is another common method, which is removed under basic conditions, offering an alternative to Boc protection.
The uniqueness of this compound lies in its specific combination of functional groups, making it particularly useful in certain synthetic applications where both protection and reactivity of the hydroxyl group are required .
Biological Activity
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, also known as Boc-Val(3-OH), is a compound with significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.
The chemical formula for this compound is C10H19NO5, with a molecular weight of 233.26 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is often used in peptide synthesis to enhance stability and solubility.
Property | Value |
---|---|
Molecular Formula | C10H19NO5 |
Molecular Weight | 233.26 g/mol |
CAS Number | 102507-13-1 |
PubChem ID | 11075314 |
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Amyloid Beta Aggregation : Research indicates that Boc-Val(3-OH) can inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. In vitro studies demonstrated an 85% inhibition of Aβ aggregation at concentrations of 100 μM .
- Neuroprotection : The compound has shown protective effects on astrocyte cells against Aβ-induced toxicity. When treated with Boc-Val(3-OH), astrocytes maintained higher viability levels in the presence of Aβ, suggesting its potential as a neuroprotective agent .
- Anti-inflammatory Effects : The compound appears to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ, indicating its role in modulating inflammatory responses associated with neurodegeneration .
Case Studies and Research Findings
Several key studies have been conducted to evaluate the biological activity of Boc-Val(3-OH):
- In Vitro Studies : A study assessing the effects of Boc-Val(3-OH) on astrocytes revealed that it significantly improved cell viability when co-administered with Aβ peptides, demonstrating its potential to mitigate neurotoxicity .
- In Vivo Models : In animal models, Boc-Val(3-OH) was tested for its effects on scopolamine-induced cognitive deficits. Although it showed some neuroprotective properties, it did not exhibit significant differences compared to established treatments like galantamine, likely due to issues related to bioavailability in the brain .
Properties
IUPAC Name |
3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOTXFAXGLTENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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